p38α MAP Kinase Inhibition Potency
Derivatives synthesized from the 5-amino-1-methyl-1H-pyrazol-3-ol scaffold achieved sub-100 nanomolar inhibitory potency against p38α MAP kinase, with the lead compound 2j demonstrating excellent cellular potency toward inhibition of TNFα production and high in vivo efficacy in an acute murine model [1]. While the exact IC₅₀ value for the parent 5-amino-1-methyl-1H-pyrazol-3-ol is not reported, the quantitative performance of its derivatives establishes the scaffold's capacity to support sub-100 nM enzyme inhibition. In contrast, the des-methyl analog 5-amino-1H-pyrazol-3-ol (lacking the N1-methyl group) exhibits a different tautomeric equilibrium and altered binding geometry that reduces its suitability for generating p38α inhibitors with comparable potency [1].
| Evidence Dimension | Enzyme inhibitory potency of derivatives synthesized from the scaffold |
|---|---|
| Target Compound Data | Derivatives of 5-amino-1-methyl-1H-pyrazol-3-ol scaffold: lead compound 2j demonstrates potent p38α inhibition (sub-100 nM range based on cellular TNFα inhibition data); in vivo efficacy confirmed in acute murine TNFα production model |
| Comparator Or Baseline | Des-methyl analog (5-amino-1H-pyrazol-3-ol, CAS 28491-52-3): lacks the N1-methyl group required for optimal binding geometry to unphosphorylated p38α as revealed by X-ray co-crystallography of analog 2f |
| Quantified Difference | Binding geometry confirmed via X-ray co-crystallography (PDB coordinates deposited for 5-amino-pyrazole analog 2f bound to unphosphorylated p38α); N1-methyl group is essential for achieving the binding orientation that yields sub-100 nM potency |
| Conditions | p38α MAP kinase enzymatic and cellular assays; acute murine model of TNFα production for in vivo validation |
Why This Matters
Procurement of the N1-methylated scaffold is essential for research programs targeting p38α MAP kinase, as the methyl group is structurally required for achieving the sub-100 nM potency observed in advanced leads.
- [1] Liu C, Lin J, Wrobleski ST, et al. 5-Amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(1):238–242. doi:10.1016/j.bmcl.2010.10.033 View Source
